3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methylsulfanyl and chloro groups, and the attachment of the piperidine ring and tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiourea. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester include:
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid ethyl ester
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid methyl ester
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s tert-butyl ester group, for example, may enhance its stability and lipophilicity compared to other similar compounds.
Properties
Molecular Formula |
C15H22ClN3O2S2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S2/c1-15(2,3)21-14(20)19-7-5-6-10(9-19)23-12-8-11(16)17-13(18-12)22-4/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
JKOFRVKATIHUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
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